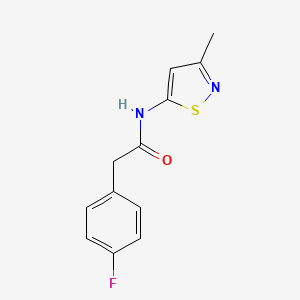
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide, also known as FIT-039, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isothiazole derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play a critical role in the pathogenesis of these diseases.
Another area of research is in the treatment of cancer. 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide has also been studied for its anti-viral properties. Studies have shown that this compound inhibits the replication of various viruses such as influenza A virus, dengue virus, and Zika virus.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound also inhibits the phosphorylation of Akt, a signaling molecule that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play a critical role in the pathogenesis of inflammatory diseases. 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide in lab experiments is its broad range of biological activities. This compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for studying various diseases. Another advantage is its high purity, which ensures reproducibility of results.
However, there are also limitations to using 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide in lab experiments. One limitation is its relatively high cost compared to other compounds. Another limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide. One area of research is in the development of new derivatives of 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide with improved solubility and bioavailability. Another area of research is in the identification of the specific signaling pathways that are modulated by 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide. This information could be used to develop more targeted therapies for various diseases.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide is a novel compound that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been extensively studied for its potential therapeutic applications in various diseases. While there are limitations to using 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide in lab experiments, its versatility and high purity make it a valuable tool for studying various diseases. Future research on 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide will likely focus on the development of new derivatives with improved properties and the identification of specific signaling pathways that are modulated by this compound.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide involves the reaction of 4-fluoroaniline with 3-methylisothiazol-5-amine in the presence of acetic anhydride and a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain a white solid with a purity of over 98%.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-6-12(17-15-8)14-11(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUXORPSXXRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-methylisothiazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

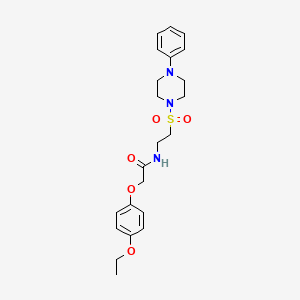
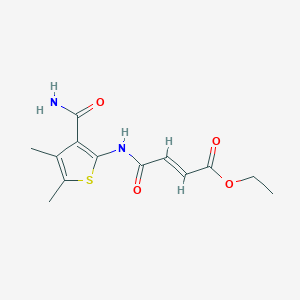
![1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea](/img/structure/B2684138.png)
![Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2684139.png)
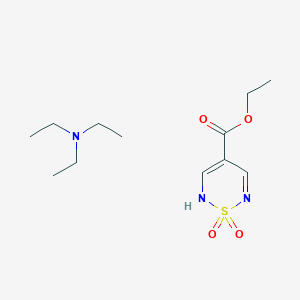

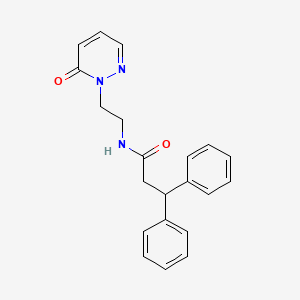

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)
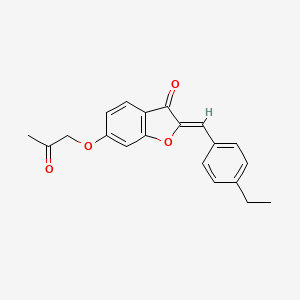
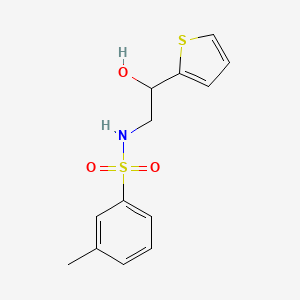
![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)
